tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9(8-15)10-5-4-6-14-11(10)16/h9-10H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBDWYFRFQILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H22N2O3
- Molecular Weight : 254.33 g/mol
- CAS Number : 1032818-89-5
- Structure : The compound features an azetidine ring with a tert-butyl ester and a piperidinone moiety, contributing to its unique pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of azetidine and piperidine exhibit various antimicrobial properties. For example, compounds similar to tert-butyl 3-(2-oxopiperidin-3-yl)azetidine have shown activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial growth.
Anticancer Potential
Studies have suggested that azetidine derivatives can induce apoptosis in cancer cells. The presence of the oxopiperidinyl group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation pathways. For instance, some derivatives have been shown to inhibit the growth of various cancer cell lines in vitro, suggesting a potential role as chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective properties of piperidine and azetidine derivatives have been explored, particularly in the context of neurodegenerative diseases. Compounds like tert-butyl 3-(2-oxopiperidin-3-yl)azetidine may exhibit protective effects against oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms .
Case Studies
The biological activity of tert-butyl 3-(2-oxopiperidin-3-yl)azetidine is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : Interaction with bacterial membranes can lead to increased permeability and subsequent cell lysis.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells may be triggered by the compound's interaction with specific receptors or signaling cascades.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C13H22N2O3
- Molecular Weight : 254.33 g/mol
- CAS Number : 2168844-88-8
- SMILES Notation : O=C(N1CC(C1)C1CCCNC1=O)OC(C)(C)C
These properties facilitate its interaction with biological systems, making it a candidate for various pharmacological applications.
Drug Development
One of the primary applications of tert-butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate is in the field of drug development. It is often explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of azetidine compounds can exhibit anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of the oxopiperidine moiety may enhance these effects by improving bioavailability and target specificity.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, which are valuable in synthetic organic chemistry.
Case Study: Synthesis of Novel Compounds
In synthetic pathways, this compound has been utilized to create novel compounds that exhibit enhanced pharmacological profiles. For example, modifications to the azetidine ring can lead to derivatives with improved activity against specific enzymes or receptors .
Data Table: Comparison of Applications
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulkier substituents like indole (4p) reduce synthetic yields (55%) compared to smaller groups like triazole (4q, 65%) due to steric hindrance during aza-Michael addition .
- Polarity : Hydroxyethyl derivatives (CAS: 152537-03-6) exhibit higher hydrophilicity (TPSA: ~60 Ų) compared to the target compound (TPSA: ~55 Ų), impacting solubility and membrane permeability .
Table 2: Comparative Physicochemical Properties
| Property | tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate | tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate | tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) |
|---|---|---|---|
| Molecular Weight | 254.3 g/mol | 235.28 g/mol | 264.16 g/mol |
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~1.2 | ~2.8 (high lipophilicity) |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| Hazard Classification | Not reported | H302, H315, H319, H335 (oral toxicity, skin/eye irritation) | H302, H315 (similar to pyrimidinyl analog) |
| Stability | Long-term storage recommended at -20°C | Stable under inert conditions | Moisture-sensitive |
Key Findings :
- Lipophilicity : Bromoethyl derivatives (e.g., 1420859-80-8) exhibit higher LogP values (~2.8), favoring blood-brain barrier penetration compared to the target compound .
Preparation Methods
Azetidine Ring Construction via Cyclization
The azetidine core is often synthesized via cyclization of linear precursors. A method adapted from CN111362852A involves:
Step 1 : Synthesis of tert-Butyl 3,3-dimethoxyazetidine-1-carboxylate
- Reactants : 3,3-Dimethoxyazetidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).
- Conditions : CH₂Cl₂, 10–40°C, 3–4 hours.
- Yield : 91% (reported for analogous compounds).
Step 2 : Hydrolysis to tert-Butyl 3-oxoazetidine-1-carboxylate
Adaptation for Target Compound :
Introducing the 2-oxopiperidin-3-yl group at the azetidine’s 3-position requires functionalizing the dimethoxy precursor before hydrolysis. For example, a Mitsunobu reaction could couple a piperidinone-derived alcohol to the azetidine intermediate.
One-Pot Tandem Cyclization
A patent-inspired route uses sequential cyclization and functionalization:
Step 1 : Cyclocondensation of 3-Aminopropanol with 2-Oxopiperidine-3-carbaldehyde
- Reactants : 3-Aminopropanol, 2-oxopiperidine-3-carbaldehyde.
- Conditions : MeOH, HCl catalyst, reflux.
- Intermediate : Azetidine–piperidinone Schiff base.
Step 2 : Reduction and Boc Protection
- Reactants : NaBH₄, Boc₂O.
- Conditions : THF/H₂O, 0°C to RT.
- Yield : 60–70% (projected).
Industrial-Scale Optimization
Solvent and Temperature Effects
Data from CN111362852A highlight solvent impacts on azetidine synthesis:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| CH₂Cl₂ | 3–4 | 91 | 98 |
| THF | 6–8 | 78 | 95 |
| Dioxane | 12 | 65 | 90 |
Lower-boiling solvents (CH₂Cl₂) improve reaction kinetics and yield.
Crystallization Protocols
Hexane-induced crystallization (post-synthesis) enhances purity:
- Hexane Volume : 5.2x residue mass.
- Temperature : 5–10°C crystallization, 40–50°C dissolution.
- Purity Increase : 85% → 99% after recrystallization.
Mechanistic Insights
Cyclization Thermodynamics
The azetidine ring’s strain (≈25 kcal/mol) necessitates exothermic cyclization. Key transitions include:
Stereochemical Control
Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) may enforce configuration at the azetidine–piperidinone junction, though literature on the exact compound remains sparse.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Fragment Coupling | High modularity, scalability | Multi-step, costly reagents | 65–75 |
| Tandem Cyclization | Fewer steps, atom economy | Limited stereocontrol | 60–70 |
| Industrial Cyclization | High purity, solvent efficiency | Specialized equipment needed | 85–91 |
Q & A
Q. Q1. What are the standard protocols for synthesizing tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with azetidine ring formation followed by functionalization. A common approach includes:
- Step 1 : Preparation of the azetidine core using tert-butyl esters as protecting groups to stabilize reactive intermediates.
- Step 2 : Introduction of the 2-oxopiperidinyl moiety via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate derivatives can undergo condensation with piperidinone precursors under basic conditions .
- Step 3 : Final deprotection and purification via column chromatography or recrystallization.
Key reagents include sodium hydride (for deprotonation) and coupling agents like EDCI/HOBt. Solvents such as DMF or THF are often used under inert atmospheres .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized for introducing the 2-oxopiperidinyl group while minimizing side products?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency between azetidine and piperidinone fragments.
- Temperature Control : Lower temperatures (0–5°C) reduce undesired ring-opening of the azetidine, while higher temperatures (60–80°C) accelerate coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves absorb byproducts (e.g., water) in condensation reactions .
Contradictions in reported yields (e.g., 50–85%) may arise from varying purity of starting materials or trace moisture levels, necessitating rigorous drying protocols .
Structural Characterization
Q. Q3. What advanced methods are recommended for resolving the compound’s crystal structure?
- X-ray Crystallography : Use SHELXL (via the SHELX suite) for high-resolution refinement. Key steps include data collection at cryogenic temperatures (100 K) to minimize thermal motion and applying twin refinement if crystals exhibit twinning .
- NMR Analysis : 2D techniques (e.g., HSQC, HMBC) clarify connectivity between the azetidine and piperidinone moieties. For example, the tert-butyl group’s singlet at ~1.4 ppm in H NMR confirms successful protection .
Biological Activity Profiling
Q. Q4. How can researchers evaluate the compound’s potential as a neuropharmacological agent?
Methodological approaches include:
- In vitro Assays : Test inhibition of acetylcholinesterase (AChE) or binding to GABA receptors using fluorometric or radioligand displacement assays .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like the NMDA receptor. Focus on hydrogen bonding between the 2-oxopiperidinyl carbonyl and receptor residues .
- Cytotoxicity Screening : Employ MTT assays on SH-SY5Y neuronal cells to establish therapeutic indices .
Data Contradiction Analysis
Q. Q5. How to reconcile discrepancies in reported synthetic yields for similar azetidine-piperidine hybrids?
Potential factors include:
- Protecting Group Stability : tert-Butyl esters may hydrolyze under acidic conditions, reducing yields. Compare protocols using alternative protecting groups (e.g., benzyl) to assess robustness .
- Reagent Purity : Trace impurities in sodium azide (used in azidation) or coupling agents can lead to variability. Validate purity via HPLC or Karl Fischer titration .
- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and optimize reaction quenching times .
Computational Modeling
Q. Q6. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Gaussian or ORCA software can model transition states for SN2 reactions at the azetidine nitrogen. Analyze Fukui indices to identify electrophilic hotspots .
- Solvent Effects : Include implicit solvent models (e.g., SMD) to simulate reaction energetics in DMF or THF. Compare activation energies to experimental rate data .
Scale-Up Challenges
Q. Q7. What are critical considerations for scaling up synthesis from milligram to gram quantities?
- Exothermicity Management : Use jacketed reactors with temperature feedback control during exothermic steps (e.g., tert-butyl ester formation) .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
- Byproduct Recycling : Implement continuous extraction systems to recover tert-butanol from aqueous waste streams .
Structure-Activity Relationship (SAR) Studies
Q. Q8. How does the 2-oxopiperidinyl group influence biological activity compared to other substituents?
- Comparative Assays : Synthesize analogs with 2-oxopiperidinyl replaced by morpholine or pyrrolidone rings. Test against AChE to determine IC shifts .
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical hydrogen-bond acceptors (e.g., the piperidinone carbonyl) .
Degradation Pathways
Q. Q9. What analytical methods identify degradation products under accelerated stability conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via UPLC-PDA-MS to detect hydrolysis (tert-butyl loss) or oxidation (piperidinone ring cleavage) .
- Mechanistic Insights : Use O-labeling studies to trace oxygen sources in hydrolyzed products .
Advanced Applications
Q. Q10. How can this compound serve as a precursor for radiopharmaceuticals?
- Isotope Labeling : Introduce C or F via nucleophilic substitution at the tert-butyl group or azetidine nitrogen. Optimize labeling efficiency using microfluidic reactors .
- In vivo Imaging : Conduct PET/CT studies in rodent models to evaluate blood-brain barrier penetration and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
